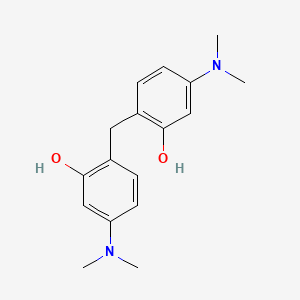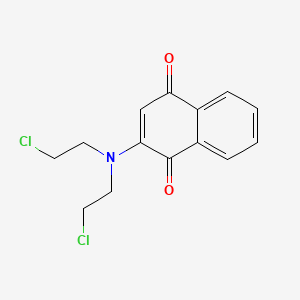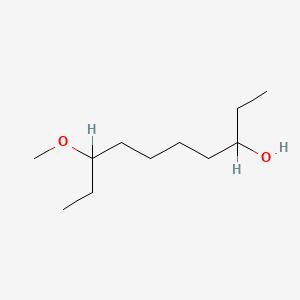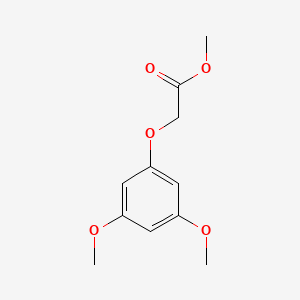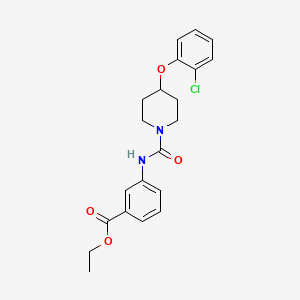
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester is a complex organic compound with the molecular formula C14H12O4 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups, including acetyloxy, methoxy, and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. Subsequent acetylation and methoxylation reactions introduce the acetyloxy and methoxy groups, respectively. These reactions are typically carried out under controlled conditions, such as specific temperatures and reaction times, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the acetyloxy, methoxy, and methyl ester groups.
4-Acetyloxy-2-naphthoic acid: Lacks the methoxy and methyl ester groups.
6,7-Dimethoxy-2-naphthoic acid: Lacks the acetyloxy and methyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of acetyloxy, methoxy, and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
methyl 4-acetyloxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-9-12-6-11(17(19)22-5)7-14(23-10(2)18)13(12)8-15(20-3)16(9)21-4/h6-8H,1-5H3 |
InChIキー |
VJNVTYCSFGNRQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


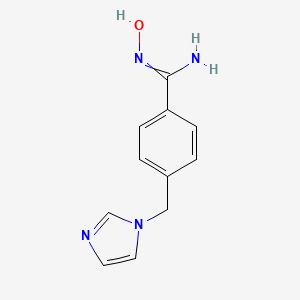


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

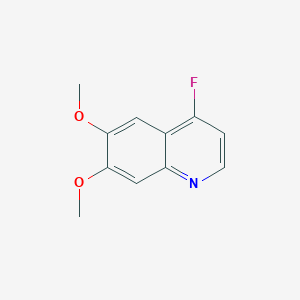
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
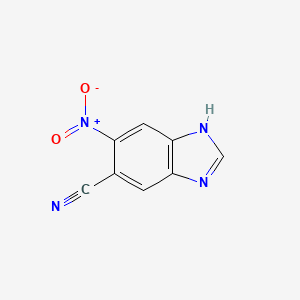
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
